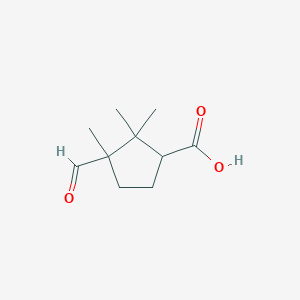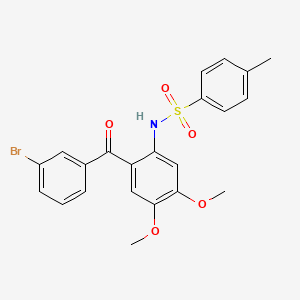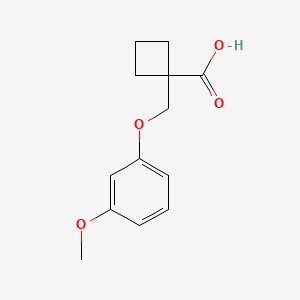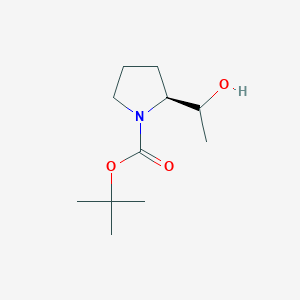![molecular formula C10H5Cl2N3 B13003126 1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
1,4-Dichloroimidazo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of two chlorine atoms at the 1 and 4 positions of the imidazo[1,2-a]quinoxaline skeleton. It has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloroimidazo[1,2-a]quinoxaline can be synthesized through several methods. One common approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is typically catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another method involves the condensation of 2-(imidazol-1-yl)aniline with carbonyldiimidazole, followed by reaction with phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 1 and 4 can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives with varying biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base such as cesium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-Dichloroimidazo[1,2-a]quinoxaline is not fully understood. preliminary studies suggest that it exerts its biological effects by disrupting key cellular processes. For example, its antifungal activity is believed to result from the disruption of hyphal differentiation, spore germination, and germ tube growth . Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
1,4-Dichloroimidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
4-Chloroimidazo[1,2-a]quinoxaline: This compound has a single chlorine atom at position 4 and exhibits similar biological activities.
Imidazo[1,5-a]quinoxalines: These compounds have a different ring fusion pattern but share similar biological activities, including anticancer and antimicrobial properties.
Quinoxaline 1,4-di-N-oxides: These compounds are known for their antibacterial and anticancer activities and have a different substitution pattern on the quinoxaline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H5Cl2N3 |
|---|---|
Molecular Weight |
238.07 g/mol |
IUPAC Name |
1,4-dichloroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H5Cl2N3/c11-8-5-13-10-9(12)14-6-3-1-2-4-7(6)15(8)10/h1-5H |
InChI Key |
WXXVZLGVAAMLMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)

![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)


![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)



![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)



